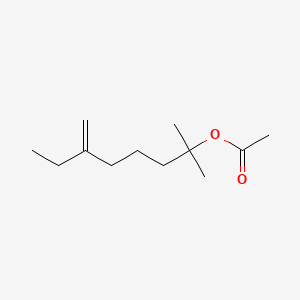
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different substituted triazoles.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry[][3].
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies[][3].
Medicine: It is investigated for its potential as an anticancer and antiviral agent[][3].
Industry: The compound is used in the development of new materials, such as polymers and catalysts[][3].
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: Another triazole isomer with similar properties but different reactivity and applications.
1H-1,2,4-Triazole-3-thiol: A thiol-substituted triazole with unique properties and applications in material science.
Methyl-1H-1,2,4-triazole-3-carboxylate: A carboxylate derivative used as a precursor in the synthesis of nucleoside analogues.
Uniqueness: 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(1,5-diphenyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C15H13N3O/c19-11-14-16-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,19H,11H2 |
Clé InChI |
XFVZDCMWINWAFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)

